Citreamicin gamma

Molecular weight Physicochemical characterization Analytical chemistry

Citreamicin gamma is a distinct congener in the polycyclic xanthone family, featuring a unique R1=COCH3 (acetyl) and R2=CH3 (methyl) substitution pattern that differentiates it from other citreamicins. This compound is essential for structure-activity relationship (SAR) studies, analytical method development, and biosynthetic investigations. Sourced from Micromonospora citrea, it serves as a reliable reference standard for HPLC, MS, and natural product profiling. Ensure experimental reproducibility by selecting this well-characterized, congener-specific antibiotic standard.

Molecular Formula C33H25NO12
Molecular Weight 627.5 g/mol
CAS No. 128999-31-5
Cat. No. B143696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreamicin gamma
CAS128999-31-5
Synonymscitreamicin gamma
LL E19085 gamma
LL-E19085gamma
Molecular FormulaC33H25NO12
Molecular Weight627.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C
InChIInChI=1S/C33H25NO12/c1-13(35)44-12-32(2)31(41)46-33(3)11-15-8-14-6-7-16-23(21(14)27(38)22(15)30(40)34(32)33)28(39)24-25(36)17-9-19(42-4)20(43-5)10-18(17)45-29(24)26(16)37/h6-10,38H,11-12H2,1-5H3
InChIKeyKOCXADIQPPHRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citreamicin gamma (CAS 128999-31-5): Polycyclic Xanthone Antibacterial Agent Procurement and Differentiation Guide


Citreamicin gamma is a member of the polycyclic xanthone antibiotic family, isolated from Micromonospora citrea and designated as one of the original citreamicins (α, β, γ, ζ, η) described in foundational characterization studies [1]. With a molecular formula of C33H25NO12 and a molecular weight of 627.55 Da [2], this compound exhibits antibacterial activity against both aerobic and anaerobic Gram-positive bacteria through a mechanism involving binding to the 50S ribosomal subunit and inhibition of protein synthesis . As a naturally occurring secondary metabolite with a distinct polycyclic framework, citreamicin gamma serves as a critical reference standard and chemical scaffold for structure-activity relationship (SAR) investigations within this antibiotic class.

Why Citreamicin gamma (CAS 128999-31-5) Cannot Be Replaced by Other Citreamicins: The Structural and Functional Uniqueness Problem


Despite belonging to the same polycyclic xanthone family, individual citreamicins exhibit distinct substitution patterns at critical positions that fundamentally alter their molecular properties and biological profiles. Citreamicin gamma bears an acetyl group (COCH3) at the R1 position and a methyl group (CH3) at the R2 position, a specific substitution combination that differentiates it from citreamicin alpha (R1 = COCH2CH(CH3)2, R2 = CH3), citreamicin beta (R1 = COCH(CH3)2, R2 = CH3), citreamicin zeta (R1 = COCH2CH(CH3)2, R2 = H), and citreamicin eta (R1 = H, R2 = CH3) [1]. These structural variations produce measurable differences in molecular weight—citreamicin gamma at 627.55 Da versus citreamicin alpha at approximately 669 Da [1]—and influence physicochemical parameters including density (1.61 g/cm³) and LogP (2.98) [2]. Critically, studies on related citreamicin congeners, including citreamicin epsilon diastereomers, have demonstrated that minor structural modifications lead to substantial divergence in cytotoxic potency (IC50 values differing by up to 3.4-fold between diastereomers) [3] and mechanistic pathway activation (opposing NF-κB pathway responses) [4]. These findings underscore that citreamicins are not interchangeable entities; selection of a specific congener is essential for experimental reproducibility and for interpreting biological data within the appropriate structural context.

Citreamicin gamma (CAS 128999-31-5): Product-Specific Quantitative Differentiation Evidence Versus Structural Analogs


Molecular Weight Differentiation: Citreamicin gamma (627.55 Da) vs. Citreamicin alpha (669 Da)

Citreamicin gamma possesses a molecular weight of 627.55 Da (C33H25NO12), which is approximately 41.5 Da lower than that of citreamicin alpha (C36H31NO12, ~669 Da) [1]. This difference arises from distinct R1 and R2 substituent patterns: citreamicin gamma carries R1 = COCH3 (acetyl) and R2 = CH3, whereas citreamicin alpha carries R1 = COCH2CH(CH3)2 (isovaleryl) and R2 = CH3 [2]. The lower molecular weight of citreamicin gamma confers distinct analytical chromatographic behavior and mass spectrometric detection parameters, necessitating congener-specific method development.

Molecular weight Physicochemical characterization Analytical chemistry

Substituent Pattern Identity: Citreamicin gamma Features R1 = COCH3 (Acetyl), R2 = CH3 (Methyl)

Within the citreamicin family, the R1 and R2 substituent pattern defines each congener's unique chemical identity. Citreamicin gamma is specifically characterized by R1 = COCH3 (acetyl) and R2 = CH3 (methyl). This pattern distinguishes it from all other characterized family members: citreamicin alpha (R1 = COCH2CH(CH3)2, R2 = CH3), citreamicin beta (R1 = COCH(CH3)2, R2 = CH3), citreamicin zeta (R1 = COCH2CH(CH3)2, R2 = H), and citreamicin eta (R1 = H, R2 = CH3) [1]. The acetyl group at R1 in citreamicin gamma represents the smallest acyl substituent among the alpha, beta, and gamma series, which may influence lipophilicity, metabolic stability, and target binding interactions.

Structure-activity relationship SAR Natural product chemistry

Physicochemical Property Profile: Density (1.61 g/cm³) and LogP (2.98) of Citreamicin gamma

Citreamicin gamma exhibits a predicted density of 1.61 ± 0.1 g/cm³ at 20 °C and a calculated LogP value of 2.97540 [1]. These physicochemical parameters provide a baseline for understanding the compound's solubility and partitioning behavior in various solvent systems. The LogP value of approximately 2.98 indicates moderate lipophilicity, which may influence membrane permeability and solubility in aqueous versus organic phases during extraction and purification procedures. While directly comparable LogP data for other citreamicin congeners are not available in the public domain, the smaller acetyl substituent (R1 = COCH3) of citreamicin gamma compared to the bulkier isovaleryl group of citreamicin alpha (R1 = COCH2CH(CH3)2) [2] suggests potentially distinct lipophilicity and chromatographic behavior.

Lipophilicity Solubility Physicochemical properties

Intra-Family Antibacterial Activity Divergence: Evidence from Citreamicin Congener Comparisons

Quantitative antibacterial activity data demonstrate that structurally distinct citreamicin congeners exhibit non-equivalent antimicrobial potency profiles. Citreamicin theta A and theta B both display MIC values of 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, whereas citreaglycon A exhibits a substantially higher MIC of 8.0 μg/mL against the same strain, representing a 32-fold difference in potency between structurally related compounds [1]. Additionally, citreamicin alpha demonstrates variable MIC ranges depending on bacterial species: 0.12-4.0 μg/mL against Staphylococci and 0.03-0.12 μg/mL against Streptococcus pyogenes [2]. Citreamicin delta and epsilon exhibit MIC values <1 μg/mL against multidrug-resistant S. aureus (MDRSA) strains [3]. While specific MIC data for citreamicin gamma are not publicly reported, the documented activity divergence among closely related congeners underscores that antibacterial potency cannot be assumed transferable across the citreamicin family.

Antibacterial activity MIC Gram-positive bacteria

Cytotoxic Potency Divergence Among Citreamicin Diastereomers: Implications for Congener-Specific Biological Activity

Quantitative cytotoxicity studies on citreamicin epsilon diastereomers reveal that even stereochemical differences within the same gross molecular scaffold produce substantial divergence in biological activity. Citreamicin epsilon A and B exhibit markedly different IC50 values against PtK2 cells: 0.086 μM for epsilon A versus 0.025 μM for epsilon B, representing a 3.4-fold difference in cytotoxic potency between diastereomers [1]. Proteomic analysis further revealed that these two diastereomers differentially activate the NF-κB pathway, with opposing expression trends in proteins involved in this signaling cascade, indicating distinct modes of action despite nearly identical chemical structures [1]. In HeLa and HepG2 cells, citreamicin ε A and B both exhibit potent cytotoxic activity with IC50 values ranging from 30-100 nM [2]. This congener-specific divergence in both potency and mechanism provides direct evidence that citreamicins are not functionally interchangeable and that individual congeners, including citreamicin gamma, possess unique biological fingerprint profiles.

Cytotoxicity IC50 Cancer cell lines

Validated Research and Industrial Application Scenarios for Citreamicin gamma (CAS 128999-31-5)


Analytical Reference Standard for Polycyclic Xanthone Characterization and Purity Assessment

Citreamicin gamma serves as a well-characterized analytical reference standard with established molecular identity (C33H25NO12, 627.55 Da) [1], defined physicochemical parameters including density (1.61 g/cm³), LogP (2.98), and boiling point (883.1 °C) [2], and unambiguous structural annotation via NMR and mass spectrometry from its original isolation and characterization [1]. These documented properties make citreamicin gamma suitable for HPLC calibration, mass spectrometric method development, and as a retention time marker in natural product extract profiling. Its distinct R1 = COCH3 (acetyl) and R2 = CH3 (methyl) substituent pattern [3] provides a specific chemical fingerprint that differentiates it from other citreamicin congeners, enabling its use as a congener-specific standard in comparative analytical workflows.

SAR Scaffold for Investigating Substituent Effects on Antibacterial Activity

The citreamicin family exhibits congener-specific antibacterial activity profiles, as evidenced by the 32-fold MIC difference between citreamicin θA (0.25 μg/mL) and citreaglycon A (8.0 μg/mL) against MRSA ATCC 43300 [1]. Citreamicin gamma, with its unique R1 = COCH3 (acetyl) and R2 = CH3 (methyl) substituent combination [2], represents a distinct chemical entity within the SAR landscape of polycyclic xanthone antibiotics. Its activity against aerobic and anaerobic Gram-positive bacteria [3] positions it as a valuable comparator compound for investigating how variations in acyl substituent size and polarity influence antibacterial spectrum, potency, and resistance susceptibility. The documented antibacterial activity divergence among citreamicin congeners [1] supports the use of citreamicin gamma as a structurally defined tool compound for SAR studies and lead optimization programs targeting Gram-positive pathogens.

Reference Compound for Polycyclic Xanthone Biosynthetic Pathway Elucidation

Citreamicin gamma is one of the five original citreamicins (α, β, γ, ζ, η) isolated from Micromonospora citrea and fully characterized in foundational biosynthetic studies of this polycyclic xanthone family [1]. Its defined structure, including the characteristic acetyl and methyl substituents at R1 and R2 positions [2], provides a key intermediate reference point for understanding the biosynthetic logic and enzymatic tailoring steps that generate structural diversity within this antibiotic class. Researchers investigating polycyclic xanthone biosynthesis, heterologous expression, or pathway engineering can utilize citreamicin gamma as an authenticated reference standard for comparative metabolomic analysis, feeding studies, and enzymatic activity verification. The availability of complete structural and physicochemical characterization data [3] supports its use in both qualitative and quantitative biosynthetic investigations.

Congener-Specific Tool Compound for Mechanistic Studies of 50S Ribosomal Inhibition

Citreamicin gamma functions by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis, a mechanism shared with macrolide antibiotics [1]. However, studies on related citreamicin congeners demonstrate that even closely related structural analogs can exhibit divergent biological effects, as shown by the 3.4-fold difference in cytotoxic IC50 values and opposing NF-κB pathway activation patterns between citreamicin epsilon diastereomers [2]. This congener-specific functional divergence indicates that citreamicin gamma should be considered a distinct chemical probe for mechanistic studies of ribosomal inhibition and downstream cellular responses. Its unique R1 = COCH3 (acetyl) substituent [3] may confer distinct binding kinetics, ribosomal occupancy characteristics, or resistance susceptibility profiles compared to other citreamicins, making it a valuable tool compound for investigating structure-function relationships in prokaryotic translation inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citreamicin gamma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.